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molecular formula C9H13N3O2 B8463511 Ethyl 2-(3-aminopyridin-2-ylamino)acetate

Ethyl 2-(3-aminopyridin-2-ylamino)acetate

Cat. No. B8463511
M. Wt: 195.22 g/mol
InChI Key: FEOHNMCVUVSHJA-UHFFFAOYSA-N
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Patent
US09226921B2

Procedure details

A mixture of ethyl N-(3-nitropyridin-2-yl)glycinate (26 g) and 10% palladium on carbon (50% wet, 7.3 g) in AcOEt (250 mL) was hydrogenated under balloon pressure at room temperature for 8 h. The catalyst was removed by filtration. To the filtrate were added triethylamine (5.0 mL) and 10% palladium on carbon (50% wet, 7.3 g). The mixture was hydrogenated under balloon pressure at room temperature overnight. The mixture was concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, eluted with 10%-50% AcOEt in hexane) to give the title compound (18 g).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O>[Pd].CCOC(C)=O>[NH2:1][C:4]1[C:5]([NH:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NCC(=O)OCC
Name
Quantity
7.3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
ADDITION
Type
ADDITION
Details
To the filtrate were added triethylamine (5.0 mL) and 10% palladium on carbon (50% wet, 7.3 g)
WAIT
Type
WAIT
Details
The mixture was hydrogenated under balloon pressure at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, eluted with 10%-50% AcOEt in hexane)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC=1C(=NC=CC1)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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